molecular formula C17H17NO2 B5614306 N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide

N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide

Cat. No.: B5614306
M. Wt: 267.32 g/mol
InChI Key: UGVSDPCNIYQZQZ-IAGOWNOFSA-N
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Description

N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group attached to an indane ring, which is further connected to a phenyl group with an acetamide moiety. Its distinct molecular configuration makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide typically involves the following steps:

    Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the hydroxylated indane with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxy group or convert the acetamide to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid in sulfuric acid for nitration.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro groups on the phenyl ring.

Scientific Research Applications

N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The hydroxy group and acetamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2R,3R)-3-(Hydroxymethyl)-5-oxo-2-morpholinyl]phenyl]acetamide
  • N-[(1R)-3-(4-Hydroxyphenyl)-1-methylpropyl]-2-(2-phenyl-1H-indol-3-yl)acetamide

Uniqueness

N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide stands out due to its specific indane ring structure and the positioning of the hydroxy group, which may confer unique binding properties and biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-11(19)18-14-8-6-12(7-9-14)17-15-5-3-2-4-13(15)10-16(17)20/h2-9,16-17,20H,10H2,1H3,(H,18,19)/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSDPCNIYQZQZ-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)[C@H]2[C@@H](CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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